Cas no 21905-82-8 (Cinnoline, 3-nitro-)

Cinnoline, 3-nitro- 化学的及び物理的性質
名前と識別子
-
- Cinnoline, 3-nitro-
- 3-nitrocinnoline
- 3-Nitro-cinnolin
- 3-nitro-cinnoline
- AC1L5JLK
- AC1Q20D1
- CTK1A4795
- NSC25399
- NSC-25399
- SCHEMBL11311982
- A911597
- DTXSID30282312
- 21905-82-8
- DS-001171
-
- インチ: InChI=1S/C8H5N3O2/c12-11(13)8-5-6-3-1-2-4-7(6)9-10-8/h1-5H
- InChIKey: HYZQJOVSKFXLGC-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1=NN=C2C=CC=CC2=C1)[O-]
計算された属性
- せいみつぶんしりょう: 175.03825
- どういたいしつりょう: 175.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.437
- ふってん: 368.8°C at 760 mmHg
- フラッシュポイント: 176.8°C
- 屈折率: 1.694
- PSA: 68.92
- LogP: 2.06120
Cinnoline, 3-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449041444-1g |
3-Nitrocinnoline |
21905-82-8 | 95% | 1g |
$755.37 | 2023-09-02 | |
Ambeed | A882538-1g |
3-Nitrocinnoline |
21905-82-8 | 95+% | 1g |
$1290.0 | 2025-02-25 | |
Chemenu | CM183385-1g |
3-nitrocinnoline |
21905-82-8 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM183385-1g |
3-nitrocinnoline |
21905-82-8 | 95% | 1g |
$805 | 2021-06-17 | |
Ambeed | A882538-250mg |
3-Nitrocinnoline |
21905-82-8 | 95+% | 250mg |
$516.0 | 2025-02-25 |
Cinnoline, 3-nitro- 関連文献
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1. Cinnolines. Part II. Reaction with hydrogen peroxide and acetic acidM. H. Palmer,E. R. R. Russell J. Chem. Soc. C 1968 2621
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2. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolinesE. Lunt,K. Washbourn,W. R. Wragg J. Chem. Soc. C 1968 687
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3. A new cinnoline synthesis. Part VI. 4-MercaptocinnolinesH. J. Barber,E. Lunt J. Chem. Soc. C 1968 1156
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4. Cinnolines. Part VIII. Methylation of some substituted cinnolinesD. E. Ames,R. F. Chapman,D. Waite J. Chem. Soc. C 1966 470
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5. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnolineH. J. Barber,E. Lunt,K. Washbourn,W. R. Wragg J. Chem. Soc. C 1967 1657
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D. E. Ames,R. F. Chapman J. Chem. Soc. C 1967 40
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7. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acidR. B. Moodie,J. R. Penton,K. Schofield J. Chem. Soc. B 1971 1493
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R. J. T. Graham Analyst 1963 88 222
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9. Tautomeric azines. Part V. Cinnolin-3(2H)-one and 3- and 4-aminocinnolineA. J. Boulton,I. J. Fletcher,A. R. Katritzky J. Chem. Soc. B 1971 2344
Cinnoline, 3-nitro-に関する追加情報
Cinnoline, 3-nitro- (CAS No. 21905-82-8): A Comprehensive Overview
Cinnoline, 3-nitro- is a heterocyclic aromatic compound with the CAS registry number 21905-82-8. This compound belongs to the family of cinnolines, which are bicyclic structures consisting of a benzene ring fused with a pyrazine ring. The presence of a nitro group (-NO₂) at the 3-position of the cinnoline skeleton imparts unique chemical and physical properties to this molecule. Recent studies have highlighted its potential applications in various fields, including materials science, pharmaceuticals, and optoelectronics.
The molecular structure of Cinnoline, 3-nitro- consists of a rigid aromatic system with two nitrogen atoms in the pyrazine ring and a nitro group attached to the benzene ring. This arrangement confers high thermal stability and strong electron-withdrawing properties due to the nitro group. The compound is typically synthesized via nucleophilic aromatic substitution or through oxidative coupling reactions. Recent advancements in synthetic methodologies have focused on improving yield and reducing environmental impact, leveraging green chemistry principles.
One of the most promising applications of Cinnoline, 3-nitro- lies in its use as a precursor for advanced materials. Researchers have explored its role in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigid structure and functional groups facilitate strong interactions with metal ions or other organic units. For instance, studies published in *Nature Communications* have demonstrated that derivatives of Cinnoline, 3-nitro- can form highly porous and stable MOFs with exceptional gas adsorption capabilities.
In the pharmaceutical industry, Cinnoline, 3-nitro- has shown potential as a scaffold for drug development. Its ability to act as a template for bioisosteres and its capacity to form hydrogen bonds make it an attractive candidate for designing bioactive molecules. Recent research in *Journal of Medicinal Chemistry* highlights its role in inhibiting key enzymes involved in neurodegenerative diseases, such as β-secretase (BACE1). The nitro group's electron-withdrawing effect enhances the compound's binding affinity to target proteins, making it a valuable lead compound for further optimization.
The optical properties of Cinnoline, 3-nitro- have also garnered attention in the field of optoelectronics. Its extended conjugation system allows for strong absorption in the visible region, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. A study published in *Advanced Materials* reported that films prepared from Cinnoline, 3-nitro- derivatives exhibit high charge carrier mobility and excellent thermal stability, which are critical parameters for next-generation electronic devices.
Recent breakthroughs in computational chemistry have further elucidated the electronic structure and reactivity of Cinnoline, 3-nitro-. Density functional theory (DFT) calculations have revealed that the nitro group significantly alters the HOMO-LUMO gap, enhancing the compound's redox activity. This insight has paved the way for its use in electrochemical sensors and energy storage systems.
In summary, Cinnoline, 3-nitro- (CAS No. 21905-82-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern material science and drug discovery. As research continues to uncover new functionalities and optimize existing ones, Cinnoline, 3-nitro- is poised to make significant contributions to both academic and industrial sectors.
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